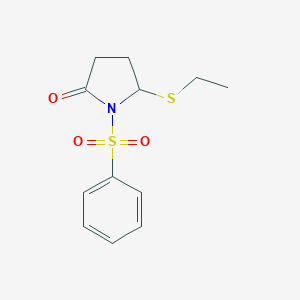

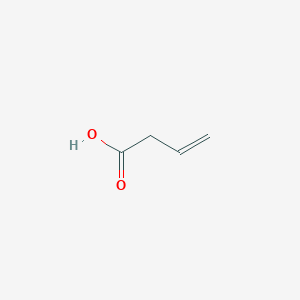

![molecular formula C₂₀H₁₅N₃O₁₀S₃ B051378 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- CAS No. 65237-05-0](/img/structure/B51378.png)

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-

Übersicht

Beschreibung

This compound is an intermediate in the preparation of water-soluble dyes utilized for dyeing and printing textiles in fast shades. It has been a subject of study due to its complex structure, stability, and potential applications in various fields excluding drug use and dosage considerations.

Synthesis Analysis

Synthesis involves the sulfonation of precursor naphthalene compounds followed by reactions with diazobenzene to give the desired azo compound. For instance, the synthesis of similar compounds involves multiple steps, including sulfonation, hydrolysis, and azo bond formation, leading to the production of naphthalenedisulfonic acid derivatives with high yields (Zhi, 2002).

Molecular Structure Analysis

The molecular structure is characterized by the presence of azo groups (-N=N-), which are central to the dye's properties. Computational studies, such as those using the PM3 method, have been conducted to determine the geometries and energies of the ground and transition states of its tautomers. These studies show that the trans azo forms are generally more stable than the cis forms, with azo-hydrazone equilibria being the most favored due to the lowest energy barriers (Tauro & Coutinho, 2000).

Chemical Reactions and Properties

The compound participates in azo coupling reactions, where its behavior is influenced by the pH and the presence of micromixing effects. Azo coupling involves the reaction with diazonium compounds, leading to various products depending on the reaction conditions (Kamiński et al., 1983).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and crystalline structure have been explored. The compound shows high solubility in water, making it suitable for applications in dyeing processes. X-ray crystallography studies reveal zwitterionic structures, providing insights into its solid-state properties (Smith et al., 2004).

Chemical Properties Analysis

The chemical behavior of the compound, especially in reactions involving its azo and sulfonic acid groups, is crucial for its applications in dye synthesis and environmental degradation studies. The reactivity with various chemical agents, including reducing and oxidizing agents, has been investigated to understand its stability and degradation pathways under different conditions (Ravera et al., 2009).

Wissenschaftliche Forschungsanwendungen

Environmental and Industrial Applications

Alternative Electrolytes for Industrial Cleaning : Sulfamic acid, a related compound, is highlighted for its use as an environmentally friendly alternative electrolyte in industrial cleaning, removing scales and rusts from metal surfaces. This suggests potential applications for naphthalene derivatives in corrosion inhibition and as components of less toxic cleaning agents (Verma & Quraishi, 2022).

Synthesis and Applications in Dye Making : The synthesis of 1,3-Dihydroxynaphthalene, which shares structural similarities with the query compound, indicates its use in producing dyes, highlighting the role of naphthalene derivatives in the dye industry (You-lan, 2005).

Genotoxicity and Carcinogenicity Evaluation : A study reviewing aromatic aminosulphonic acids, which are structurally related to the query chemical, assessed their genotoxicity and carcinogenicity, important for understanding the safety of chemicals used in dyes and as industrial intermediates (Jung, Steinle, & Anliker, 1992).

Bioaugmentation in Wastewater Treatment

- Wastewater Treatment : Research into granulated mixed microbial cultures for the treatment of wastewaters contaminated with naphthalenesulfonic acid derivatives showcases the potential for bioaugmentation strategies to degrade environmental pollutants, including those related to the query compound (Glancer-Šoljan et al., 2001).

Synthetic and Analytical Chemistry

Organic Synthesis : The utility of naphthoquinone-4-sulfonic acid salts, related to the chemical structure of interest, in organic synthesis and as analytical reagents, emphasizes the versatility of naphthalene derivatives in synthesizing complex molecules and in analytical chemistry (Ribeiro et al., 2022).

Photodynamic Therapy (PDT) : Pretreatment methods to enhance protoporphyrin IX accumulation for effective PDT indicate research into optimizing therapeutic outcomes, potentially linking to the photoreactive properties of azo-naphthalene derivatives (Gerritsen et al., 2008).

Eigenschaften

IUPAC Name |

5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWNMIDVRILOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070287 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |

CAS RN |

65237-05-0 | |

| Record name | 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65237-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065237050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)